molecular formula C11H16N4O B14876153 (Z)-N'-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide

Cat. No.: B14876153
M. Wt: 220.27 g/mol
InChI Key: XWXWHVLPTAQRKV-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and an imidamide group. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Pyrrolidine Ring: The pyridine derivative is then reacted with a suitable reagent to introduce the pyrrolidine ring. This step often involves nucleophilic substitution reactions.

    Formation of the Imidamide Group: The final step involves the formation of the imidamide group through the reaction of the intermediate compound with hydroxylamine and other reagents under controlled conditions.

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(piperidin-1-yl)acetimidamide
  • (Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(morpholin-1-yl)acetimidamide

Uniqueness

(Z)-N’-hydroxy-2-(pyridin-2-yl)-2-(pyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-2-pyridin-2-yl-2-pyrrolidin-1-ylethanimidamide

InChI

InChI=1S/C11H16N4O/c12-11(14-16)10(15-7-3-4-8-15)9-5-1-2-6-13-9/h1-2,5-6,10,16H,3-4,7-8H2,(H2,12,14)

InChI Key

XWXWHVLPTAQRKV-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)C(C2=CC=CC=N2)/C(=N/O)/N

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=N2)C(=NO)N

Origin of Product

United States

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